Product packaging for 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one(Cat. No.:CAS No. 3470-78-8)

2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one

Cat. No.: B11890898
CAS No.: 3470-78-8
M. Wt: 213.27 g/mol
InChI Key: PIPFIAPITFUVFD-UHFFFAOYSA-N
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Description

2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one (CAS 3470-78-8) is a synthetic organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound features an indole moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . The indole nucleus is a near-ubiquitous component of biologically active compounds and is considered a significant heterocyclic system in natural products and drug discovery . Indole derivatives have been reported to exhibit a wide spectrum of biological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antitubercular activities . Researchers have extensively explored novel indole derivatives for the treatment of cancer cells, microbes, and various other disorders, attracting significant attention in recent years . Specific indole-based molecules, such as 1,4-azaindole, are even undergoing clinical trials for the treatment of Mycobacterium tuberculosis . As a research chemical, this compound serves as a valuable building block for the synthesis of more complex molecules and for investigating new biologically active compounds . It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B11890898 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one CAS No. 3470-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3470-78-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(1H-indol-3-ylmethyl)cyclopentan-1-one

InChI

InChI=1S/C14H15NO/c16-14-7-3-4-10(14)8-11-9-15-13-6-2-1-5-12(11)13/h1-2,5-6,9-10,15H,3-4,7-8H2

InChI Key

PIPFIAPITFUVFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 2 1h Indol 3 Yl Methyl Cyclopentan 1 One and Its Analogues

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one, the most logical disconnection is at the C-C bond linking the indole (B1671886) and cyclopentanone (B42830) moieties. This bond can be formed through several key reactions, which in turn dictates the nature of the immediate precursors.

A primary retrosynthetic disconnection breaks the bond between the indole C3 position and the methyl group attached to the cyclopentanone. This suggests a synthetic strategy involving the reaction of an indole nucleophile with a cyclopentanone electrophile. The key precursors identified through this analysis are typically:

Indole or a suitable indole derivative: This could be indole itself, which is nucleophilic at the C3 position, or a pre-functionalized indole, such as one with a leaving group at the 3-methyl position.

A cyclopentanone derivative: This precursor would need to be electrophilic at the 2-position or possess a leaving group that facilitates nucleophilic attack. An α,β-unsaturated cyclopentenone is a common choice, allowing for a conjugate addition.

An alternative disconnection could involve breaking the bond within the cyclopentanone ring, suggesting a cyclization strategy as the key ring-forming step. However, for this particular target, linking a pre-formed indole and a cyclopentane (B165970) unit is generally more direct.

Development of Multi-Step Synthetic Sequences

The construction of this compound and its analogs typically involves a sequence of reactions that build the indole and cyclopentanone rings and then join them.

Indole Ring Functionalization Strategies

The indole ring can be synthesized through various classic named reactions, such as the Fischer, Bischler, Larock, and Reissert indole syntheses. beilstein-journals.orgnih.gov Modern methods, including C-H activation and cross-coupling reactions, offer direct ways to functionalize the indole nucleus at specific positions without the need for pre-existing functional groups. numberanalytics.com For the synthesis of the target compound, strategies often focus on introducing a substituent at the C3 position. This can be achieved through:

Electrophilic Substitution: Indoles readily undergo electrophilic substitution at the C3 position.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, can be used to form C-C bonds at various positions on the indole ring. numberanalytics.comacs.org

Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C3 position, which can then be further modified.

Cyclopentanone Ring Formation Approaches

The cyclopentanone ring is a common structural motif, and numerous methods exist for its synthesis. Some notable approaches include:

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classic method for forming five-membered rings. organicchemistrytutor.com The process involves converting a starting dicarboxylic acid, such as adipic acid, into a diester, which then undergoes cyclization in the presence of a base. organicchemistrytutor.com

Ring-Closing Metathesis: This powerful reaction utilizes ruthenium-based catalysts to form cyclic olefins from dienes. The resulting cyclopentene (B43876) can then be converted to cyclopentanone.

Pauson-Khand Reaction: This reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.

Rearrangement Reactions: Tiffeneau-Demjanov type rearrangements can be employed to expand a smaller ring into a cyclopentanone. organic-chemistry.org

Linking Methodologies: Indole-Cyclopentanone Connection

The crucial step in the synthesis of this compound is the formation of the bond between the indole and cyclopentanone moieties. Several strategies have been developed to achieve this connection:

Michael Addition: The reaction of an indole with an α,β-unsaturated cyclopentenone is a common and effective method. The nucleophilic C3 position of the indole attacks the β-carbon of the cyclopentenone in a conjugate addition.

Friedel-Crafts Alkylation: Indole can be alkylated at the C3 position using a cyclopentyl derivative bearing a suitable leaving group.

Multi-component Reactions: One-pot reactions involving indole, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of substituted indole derivatives, which can then be cyclized to form the cyclopentanone ring. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both acid and metal catalysis have been employed in the synthesis of indole and cyclopentanone derivatives.

Acid-Catalyzed Reactions

Acid catalysis is frequently used in several key steps of the synthesis of this compound and its analogs.

Fischer Indole Synthesis: This classic method for indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. beilstein-journals.orgorientjchem.org

Pictet-Spengler Reaction: This reaction can be used to synthesize tetrahydro-β-carbolines, which are structurally related to indoles, and involves the cyclization of a tryptamine (B22526) with an aldehyde or ketone in the presence of an acid.

Aza-Piancatelli Rearrangement: This acid-catalyzed rearrangement of furfuryl alcohols in the presence of anilines can produce 4-amino-cyclopent-2-enones, which are valuable precursors for cyclopentanone derivatives. orgsyn.org A study demonstrated the use of dysprosium(III) triflate as a catalyst for this transformation. orgsyn.org

Brønsted Acid-Assisted Cyclization: An efficient Brønsted-acid mediated cascade process has been developed for the synthesis of 2-(1H-indol-2-yl)acetamides, which are related structures. nih.gov

ReactionCatalystSubstratesProductRef.
Fischer Indole SynthesisBoron trifluoride etherate in acetic acid1-(4-benzoylphenyl)propan-1-one and phenylhydrazine4-(3-methyl-1H-indol-2-yl)phenylmethanone orientjchem.org
Aza-Piancatelli RearrangementDysprosium(III) triflate (5 mol%)Furan-2-yl(phenyl)methanol and 2,4,6-trimethylaniline4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one orgsyn.org
Brønsted Acid-Assisted CyclizationBrønsted Acidβ-ketonitriles2-(1H-indol-2-yl)acetamides nih.gov

Transition Metal-Catalyzed Transformations

The synthesis of indole-cyclopentanone structures and their precursors is significantly advanced by transition metal catalysis, which offers efficient and selective routes. Various metals, including palladium, rhodium, iron, cobalt, and copper, have been instrumental in developing these methodologies.

Palladium catalysis is prominent in Friedel-Crafts-type alkylations and intramolecular couplings. For instance, an amphiphilic resin-supported 1,10-phenanthroline-palladium complex has been used for the alkylation of indoles in water under aerobic conditions. mdpi.com Another palladium-catalyzed method involves the intramolecular oxidative coupling of N-aryl enamines, often accelerated by microwave irradiation, to produce functionalized indole-3-carboxylates. mdpi.com Dearomative [3+2] cycloaddition reactions catalyzed by palladium also provide a pathway to optically active cyclopenta-fused indolines. nih.gov

Rhodium catalysts are particularly effective in stereoselective cyclopentanone synthesis. Dirhodium(II) tetraacetate, for example, catalyzes the intramolecular C-H insertion of diazoketoesters to form substituted cyclopentanones with high diastereoselectivity. nih.gov

Iron catalysis presents a green and cost-effective alternative. Iron-catalyzed C-H bond alkylation of indoles with unactivated alkenes demonstrates high regioselectivity and can be performed under additive-free and solvent-free conditions. rsc.org Iron triflate has also proven effective in catalyzing the Friedel-Crafts alkylation of indoles with α,β-unsaturated carbonyl compounds like chalcones. researchgate.net

Cobalt-catalyzed reactions have also been developed for indole alkylation. Homogeneous azo-aromatic cobalt catalysts can trigger the C3-alkylation of indoles using alcohols as the alkylating agent through a "borrowing hydrogen" mechanism. acs.org The classic Pauson-Khand reaction, which uses a cobalt complex, assembles a cyclopentenone from an alkene and an alkyne, offering a versatile approach to the core structure. thieme-connect.com

Copper catalysts are versatile and have been employed in various synthetic strategies. Copper(II) triflate is used in the C3 aza-Friedel-Crafts alkylation of indoles with N,O-acetals. rsc.org Furthermore, copper-catalyzed asymmetric Nazarov cyclization of indoles has been demonstrated to produce highly enantioenriched cyclopenta[b]indoles. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Syntheses

Catalyst/MetalReaction TypeKey FeaturesReference
PalladiumFriedel-Crafts AlkylationPerformed in water using an amphiphilic resin-supported complex. mdpi.com
RhodiumIntramolecular C-H InsertionStereoselective synthesis of substituted cyclopentanones. nih.gov
IronC-H AlkylationAdditive-free, regioselective, uses unactivated alkenes. rsc.org
CobaltPauson-Khand Reaction(2+2+1) ring assembly to form cyclopentenones. thieme-connect.com
CobaltC3-AlkylationUses alcohols as alkylating agents via a borrowing hydrogen mechanism. acs.org
CopperAsymmetric Nazarov CyclizationProduces highly enantioenriched cyclopenta[b]indoles. nih.gov

Organocatalysis and Biocatalysis in Analogous Systems

In addition to metal-based catalysts, organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of complex molecules analogous to this compound. These approaches offer mild reaction conditions and high stereoselectivity.

Organocatalytic domino or cascade reactions enable the rapid construction of molecularly complex structures from simple starting materials. For instance, a highly stereoselective synthesis of fully functionalized cyclopentanes bearing an oxindole (B195798) moiety has been achieved through an organocatalytic triple Michael domino reaction, which forms three C-C bonds and six stereocenters in one pot. nih.gov

Chiral phosphoric acids, a cornerstone of organocatalysis, have been used as catalysts. Chiral anion catalysis, for example, facilitates the regioselective and enantioselective addition of indoles to α,β-unsaturated iminium intermediates, which are generated in situ from α-hydroxy enamides, to yield β-indolyl cyclopentenamides. nih.gov Bifunctional thiourea (B124793) catalysts have been employed in the intramolecular reaction of a nitronate with conjugated ketones to produce cis-functionalized cyclopentane-nitroketones. researchgate.net This demonstrates the principle of synergistic catalysis, where two catalytic species or functionalities work in concert. mdpi.com

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers unparalleled selectivity. While specific biocatalytic routes to this compound are not extensively documented, the principles of enzyme engineering and directed evolution are being applied to create novel biocatalysts for challenging reactions like the Morita-Baylis-Hillman reaction, which shares mechanistic features with reactions used to synthesize these scaffolds. youtube.com The development of enzymes for amine reduction and reductive amination highlights the potential for creating biocatalysts that could be applied to the synthesis of chiral indole derivatives. youtube.com

Reaction Conditions and Parameter Optimization in Synthesis

The efficiency and selectivity of synthetic routes toward this compound are highly dependent on the careful optimization of reaction parameters such as solvent, temperature, pressure, and reagent stoichiometry.

Solvent Effects

The choice of solvent can dramatically influence reaction outcomes, affecting both yield and selectivity. In the alkylation of indole, dichloromethane (B109758) (CH₂Cl₂) was identified as the optimal solvent, providing a 93% yield, whereas solvents like acetonitrile, ether, and hexane (B92381) resulted in slightly lower yields. researchgate.net Conversely, ethyl acetate, water, tetrahydrofuran (B95107) (THF), and acetone (B3395972) produced poor yields and selectivities. researchgate.net Some reactions benefit from the absence of a solvent altogether. For example, the Friedel-Crafts alkylation of indoles with epoxides catalyzed by magnesium oxide nanoparticles proceeds most efficiently under solvent-free conditions. tandfonline.com Similarly, an iron-catalyzed C-H alkylation of indoles can be conducted either solvent-free or in a green solvent such as 2-MeTHF. rsc.org

Table 2: Influence of Solvent on Indole Alkylation Yield

SolventRelative YieldReference
Dichloromethane (CH₂Cl₂)Optimal (93%) researchgate.net
Acetonitrile (CH₃CN)Slightly Lower researchgate.net
EtherSlightly Lower researchgate.net
HexaneSlightly Lower researchgate.net
Ethyl AcetatePoor researchgate.net
Water (H₂O)Poor researchgate.net
Tetrahydrofuran (THF)Poor researchgate.net
AcetonePoor researchgate.net

Reagent Stoichiometry and Addition Protocols

The ratio of reactants and the catalyst loading are crucial for maximizing product yield and minimizing side reactions. In the Friedel-Crafts alkylation of indoles with trichloroacetimidates, using an excess of the indole nucleophile was found to be essential to prevent the formation of polyalkylation products. nih.gov Similarly, in the reaction of indoles with chalcones catalyzed by iron triflate, a slight excess of indole (1.2 equivalents) was used. researchgate.net

The amount of catalyst is also a key parameter to optimize. Successful syntheses have been reported with catalyst loadings ranging from 1 mol% for a rhodium-catalyzed C-H insertion to 10 mol% for B(C₆F₅)₃-catalyzed and iron-catalyzed Friedel-Crafts reactions. nih.govresearchgate.netacs.org The protocol for adding reagents can also be important; for instance, in the reaction of indole with boron trifluoride diethyl etherate, the reagent was added dropwise with continuous stirring at 0°C to control the reaction. researchgate.net

Stereoselective and Enantioselective Synthetic Routes

The synthesis of single enantiomers of this compound is of significant interest, and numerous stereoselective and enantioselective methods have been developed for creating the chiral cyclopentane core and for the asymmetric alkylation of indoles.

Stereoselective routes to cyclopentanones often rely on metal-catalyzed intramolecular reactions. A dirhodium(II)-catalyzed intramolecular C-H insertion reaction of specific diazoketoesters yields 3,4-cis-cyclopentanones as the major products, demonstrating control over relative stereochemistry. nih.gov Another approach involves a dual Lewis acid system (InBr₃–EtAlCl₂) to promote the diastereoselective (3+2)-cycloaddition of donor-acceptor cyclopropanes with ketenes, forming cyclopentanones with good to excellent diastereoselectivity. rsc.org

Enantioselective synthesis can be achieved through various catalytic systems. Chiral anion catalysis, using a chiral phosphoric acid, has enabled the enantioselective addition of indoles to generate β-indolyl cyclopentenamides with high regioselectivity and enantioselectivity. nih.gov Asymmetric Friedel-Crafts alkylation of indoles is a fundamental transformation, and various chiral catalysts, including copper/BOX complexes, have been used to achieve high enantioselectivities with electrophiles like arylidene malonates and nitroalkenes. nih.gov

Tandem reactions provide an efficient pathway to complex chiral molecules. For example, a catalytic enantioselective 1,4-addition of a dialkylzinc reagent to a cyclopentenone monoacetal, followed by an in-situ aldol (B89426) reaction, produces highly functionalized trans-substituted cyclopentanones with excellent diastereomeric ratios and enantioselectivities. scispace.com This strategy was successfully applied in the total synthesis of Prostaglandin E1 methyl ester. scispace.com Organocatalysis has also delivered powerful methods, such as the triple Michael domino reaction that constructs fully substituted cyclopentanes with six stereocenters, including a quaternary one, with high stereoselectivity. nih.gov

Table 3: Overview of Stereoselective and Enantioselective Methods

MethodCatalyst/SystemKey OutcomeReference
Intramolecular C-H InsertionDirhodium(II) tetraacetateDiastereoselective synthesis of cis-cyclopentanones. nih.gov
(3+2)-CycloadditionInBr₃–EtAlCl₂ dual Lewis acidDiastereoselective synthesis of cyclopentanones. rsc.org
Asymmetric Indole AdditionChiral Phosphoric Acid (Anion Catalysis)Enantioselective synthesis of β-indolyl cyclopentenamides. nih.gov
Asymmetric Friedel-CraftsChiral Copper/BOX complexEnantioselective alkylation of indoles. nih.gov
Tandem 1,4-Addition-AldolCu(OTf)₂ / Chiral PhosphoramiditeEnantioselective synthesis of trans-substituted cyclopentanones. scispace.com
Triple Michael Domino ReactionOrganocatalystHighly stereoselective synthesis of polysubstituted cyclopentanes. nih.gov

Chiral Catalyst Applications

The enantioselective synthesis of 2-(indol-3-ylmethyl)cyclopentanone analogues has been effectively achieved through the use of chiral catalysts, which facilitate the formation of a specific stereoisomer. Chiral phosphoric acids have emerged as particularly powerful catalysts in this context.

A notable advancement involves the asymmetric Friedel-Crafts alkylation of indoles with β-substituted cyclopentenimines, catalyzed by a chiral phosphoric acid. acs.orgnih.gov This reaction proceeds through the formation of a chiral ion pair between the catalyst and the imine, which then directs the stereoselective attack of the indole nucleophile. Subsequent in situ hydrolysis of the resulting adduct yields the desired β-indolyl cyclopentanone with a high degree of enantioselectivity. acs.orgnih.gov This methodology is significant as it establishes a quaternary all-carbon stereocenter in the product. acs.orgnih.gov

The success of chiral phosphoric acid catalysts is attributed to their ability to act as bifunctional catalysts, activating the electrophile through hydrogen bonding while simultaneously controlling the stereochemical environment of the reaction. nih.govacs.org Various chiral phosphoric acids, often derived from BINOL (1,1'-bi-2-naphthol), have been developed and optimized for such transformations. sciencedaily.com

Beyond phosphoric acids, other chiral catalytic systems have been employed for the asymmetric functionalization of indoles. These include chiral metal complexes, such as those based on copper(II) or zinc(II) with bisoxazoline ligands, which have been successful in the Friedel-Crafts alkylation of indoles with various electrophiles like nitroalkenes. mdpi.comnih.gov While not directly applied to cyclopentenone precursors in the reviewed literature, these systems represent a viable alternative for achieving enantioselectivity.

The table below summarizes key findings in the application of chiral catalysts for the synthesis of indolyl cyclopentanone analogues and related structures.

Catalyst TypeElectrophileKey FeaturesReference
Chiral Phosphoric Acidβ-Substituted CyclopentenimineForms all-carbon quaternary stereocenter; in situ hydrolysis to ketone. acs.orgnih.gov
Chiral Phosphoric AcidDiketones and PhenylhydrazinesCatalytic version of Fischer indole synthesis for cyclopenta[b]indoles. sciencedaily.com
Cu(II)-BisoxazolineNitroalkenesAsymmetric Friedel-Crafts alkylation. nih.gov
Zn(II)-BisoxazolineNitroalkenesExcellent yields and high enantioselectivities. nih.gov
Chiral PhosphoramideIndol-2-yl carbinols and enamidesSynthesis of chiral 2-indole-substituted 1,1-diarylalkanes.

Asymmetric Inductions and Derivatizations

Asymmetric induction in the synthesis of this compound analogues is intrinsically linked to the use of chiral catalysts, as discussed in the previous section. The strategic choice of catalyst and reaction conditions allows for the selective formation of one enantiomer over the other.

The Friedel-Crafts alkylation of indoles with β-substituted cyclopentenimines, followed by hydrolysis, is a prime example of asymmetric induction. acs.orgnih.gov The chiral phosphoric acid catalyst creates a chiral pocket that favors one specific orientation of the reactants, leading to a highly enantiomerically enriched product. acs.orgnih.gov Furthermore, the resulting chiral β-indolyl cyclopentanones can be further derivatized without the loss of stereochemical integrity. For instance, they can be converted into the corresponding β-alkyl-β-indolyl cyclopentylamides through in situ reduction, providing access to a different class of chiral building blocks. acs.orgnih.gov

Another approach to asymmetric induction involves the use of chiral auxiliaries. Although not directly reported for the title compound, this strategy is a well-established method in asymmetric synthesis. A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

The derivatization of the synthesized chiral indolyl cyclopentanones opens up avenues for creating a diverse library of complex molecules. The ketone functionality can undergo a wide range of transformations, such as reduction to an alcohol, conversion to an olefin via a Wittig reaction, or further alkylation at the α-position. Similarly, the indole nitrogen can be functionalized, for example, through N-alkylation.

The following table outlines the outcomes of asymmetric induction in the synthesis of indolyl cyclopentanone analogues.

MethodCatalyst/AuxiliaryProduct TypeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric Friedel-Crafts AlkylationChiral Phosphoric Acidβ-Indolyl CyclopentanonesHigh enantioselectivities acs.orgnih.gov
Asymmetric Fischer Indole SynthesisChiral Phosphoric AcidCyclopenta[b]indolesHigh enantioselectivity sciencedaily.com
Asymmetric Friedel-Crafts AlkylationZn(II)-BisoxazolineNitroalkylated indolesUp to 90% ee nih.gov
Asymmetric N-alkylationChiral Phosphoric AcidN-alkylated indolesUp to 98% ee rsc.org

Green Chemistry Principles in Synthetic Route Design (e.g., Atom Economy, Solvent Minimization)

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable processes. Key principles include maximizing atom economy and minimizing the use of hazardous solvents.

Atom Economy: The concept of atom economy, which aims to incorporate the maximum number of atoms from the starting materials into the final product, is a central tenet of green chemistry. Catalytic reactions, particularly addition reactions, are inherently more atom-economical than stoichiometric reactions that generate significant amounts of waste. The catalytic asymmetric Friedel-Crafts reaction is an excellent example of an atom-economical approach to forming the C-C bond between the indole and cyclopentanone moieties. nih.govacs.org In this reaction, the catalyst is used in small quantities and is regenerated, and the main product is formed by the direct addition of the two reactants.

Solvent Minimization: The reduction or elimination of volatile organic solvents is another critical aspect of green chemistry. Research has been directed towards performing reactions in more environmentally friendly media, such as water, or under solvent-free conditions. For instance, the synthesis of cyclopentanone from furfural (B47365), a biomass-derived starting material, has been achieved in the aqueous phase, highlighting a green route to the cyclopentanone core. researchgate.net Furthermore, solvent-free methods, such as using ball milling techniques for the Friedel-Crafts reaction of indoles, have been developed to reduce solvent waste. nih.govacs.org The use of ionic liquids as recyclable reaction media also represents a promising strategy for solvent minimization in indole synthesis.

The development of green synthetic methods for cyclopentanone itself is also relevant. One patented method describes a process starting from dicyclopentadiene (B1670491), a byproduct of petroleum cracking, which involves selective hydrogenation and subsequent transformations to yield cyclopentanone, aiming for high selectivity and reduced environmental impact. google.com Another approach focuses on the hydrogenation of furfural over a nickel-copper catalyst supported on a metal-organic framework (MOF), which is a green and sustainable route. researchgate.net

The table below provides examples of how green chemistry principles are being applied in the synthesis of relevant starting materials and in analogous reactions.

Green Chemistry PrincipleApplicationSpecific ExampleReference
Atom EconomyCatalytic Addition ReactionAsymmetric Friedel-Crafts alkylation of indoles. nih.govacs.org
Use of Renewable FeedstocksSynthesis of CyclopentanoneFrom furfural via aqueous-phase hydrogenation. researchgate.net
Solvent MinimizationSolvent-Free ReactionBall milling for Friedel-Crafts reaction of indoles. nih.govacs.org
Green Synthesis of PrecursorSynthesis of CyclopentanoneFrom dicyclopentadiene with high selectivity. google.com
Use of Greener SolventsAqueous Phase ReactionHydrogenation of furfural to cyclopentanone. researchgate.net

Chemical Reactivity and Transformation of 2 1h Indol 3 Yl Methyl Cyclopentan 1 One

Mechanistic Investigations of Reaction Pathways

The reactivity of 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one is governed by the interplay of its constituent functional groups. Mechanistic understanding of its reaction pathways is crucial for predicting its behavior and designing synthetic strategies.

Electrophilic Aromatic Substitution on the Indole (B1671886) Moiety

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS). sid.ir While the C3 position is the most nucleophilic site in an unsubstituted indole, in this molecule, it is already substituted. Consequently, electrophilic attack is anticipated to occur primarily at the C2 position of the indole ring.

Common EAS reactions applicable to indoles include halogenation, nitration, and formylation (e.g., the Vilsmeier-Haack reaction). sid.irijpcbs.com The Vilsmeier-Haack reaction, which uses a chloromethyleneiminium salt to formylate activated aromatic rings, typically attacks the C3 position of indole. sid.iryoutube.comchemistrysteps.com However, for 3-substituted indoles, the reaction may proceed at the C2 position or on the nitrogen, though it can be less efficient. The iminium ion generated in this reaction is a weaker electrophile than those used in Friedel-Crafts acylations, which is why the Vilsmeier-Haack reaction is generally more effective on electron-rich aromatic compounds. chemistrysteps.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagent ExamplePotential Product Description
HalogenationN-Bromosuccinimide (NBS)Introduction of a bromine atom, likely at the C2 position.
NitrationNitric acid/Sulfuric acidAddition of a nitro group (NO2), likely at the C2 position.
FormylationPOCl3, DMF (Vilsmeier-Haack)Introduction of a formyl group (-CHO), potentially at C2. sid.irijpcbs.comsemanticscholar.org
Friedel-Crafts AcylationAcyl chloride/Lewis acidAddition of an acyl group, potentially at the C2 position. chemistrysteps.com

Reactions Involving the Cyclopentanone (B42830) Carbonyl Group

The cyclopentanone portion of the molecule contains a reactive carbonyl group, which is a primary site for a variety of transformations.

Reduction: The carbonyl can be completely reduced to a methylene (B1212753) group (CH2) using methods like the Wolff-Kishner reduction, which involves heating a hydrazone derivative with a strong base. wikipedia.orglscollege.ac.inbyjus.comyoutube.com This reaction is particularly suitable for substrates that are sensitive to acidic conditions. lscollege.ac.in

Nucleophilic Addition: The carbonyl carbon is electrophilic and reacts with various nucleophiles. For instance, it can condense with hydrazine (B178648) to form a hydrazone, which is the first step of the Wolff-Kishner reduction. wikipedia.orgbyjus.com

Aldol (B89426) Condensation: In the presence of an acid or base catalyst, the cyclopentanone can undergo an aldol reaction. researchgate.net It can act as a nucleophile (after forming an enol or enolate) or as an electrophile, reacting with other carbonyl compounds or with itself. d-nb.infoconfex.comchemtube3d.com This reaction is a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of larger, more complex structures. researchgate.netresearchgate.net

Table 2: Representative Reactions of the Cyclopentanone Carbonyl Group

Reaction TypeReagentsProduct
Wolff-Kishner ReductionH2NNH2, KOH, ethylene (B1197577) glycol2-(1H-Indol-3-ylmethyl)cyclopentane wikipedia.orgquora.com
Hydrazone FormationH2NNH2This compound hydrazone wikipedia.org
Aldol AdditionAldehyde/Ketone, Acid/Base catalystβ-Hydroxy ketone derivative researchgate.netchemtube3d.com
Aldol CondensationAldehyde/Ketone, Acid/Base catalystα,β-Unsaturated ketone derivative d-nb.inforesearchgate.net

Reactivity of the Methylene Bridge

The methylene bridge connecting the indole and cyclopentanone rings is generally the least reactive part of the molecule. However, under specific conditions, it can participate in reactions. Highly reactive (1H-indol-3-yl)methyl electrophiles are known to be challenging to prepare due to their tendency to undergo dimerization or oligomerization. nih.gov The generation of such electrophiles, for example from the corresponding alcohol, can be achieved using microflow reactors, which allow for rapid generation and subsequent reaction with nucleophiles. nih.gov This suggests that the methylene bridge could potentially be activated to become a leaving group, facilitating substitution reactions at this position.

Derivatization Strategies and Functional Group Interconversions

The distinct reactive sites on this compound allow for a wide array of derivatization strategies to synthesize novel compounds.

Modification of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring can be readily functionalized. The N-H proton is weakly acidic and can be removed by a base, allowing for subsequent reactions with electrophiles.

N-Alkylation: The indole nitrogen can be alkylated using various alkyl halides in the presence of a base. This is a common strategy to produce N-substituted indoles. rsc.org

N-Acylation/N-Sulfonylation: The nitrogen can be acylated or sulfonylated (e.g., with tosyl chloride) to install protecting groups. These groups can modify the electronic properties of the indole ring and are often used to direct reactivity in subsequent synthetic steps. However, in some cases, protection can inhibit desired reactions; for instance, N-tosyl and N-methyl protected indole cyclopentanones were found to be unreactive in a specific carbazole (B46965) synthesis, whereas the unprotected indole reacted successfully. acs.org

N-Alkenylation: Condensation with ketones, such as cyclohexanone, promoted by reagents like T3P (propanephosphonic acid anhydride), can lead to N-alkenylated indoles. diva-portal.org

Table 3: Examples of Indole N1 Derivatization

Reaction TypeReagent ExampleProduct Type
N-AlkylationMethyl Iodide, Base2-[(1-Methyl-1H-indol-3-yl)methyl]cyclopentan-1-one
N-SulfonylationTosyl Chloride, Base2-{[1-(Tosyl)-1H-indol-3-yl]methyl}cyclopentan-1-one
N-AlkenylationCyclohexanone, T3P2-{[1-(Cyclohex-1-en-1-yl)-1H-indol-3-yl]methyl}cyclopentan-1-one diva-portal.org
N-ArylationAryl Halide, Catalyst2-{[1-(Aryl)-1H-indol-3-yl]methyl}cyclopentan-1-one

Functionalization of the Cyclopentanone Ring

The cyclopentanone ring can be modified through various reactions, including ring expansions and annulations, leading to significant structural changes.

Ring Expansion to Carbazoles: A notable transformation is the ring expansion of indole cyclopentanones to form functionalized 4-hydroxy carbazoles. acs.orgacs.orgbohrium.com This process can proceed via a cascade of enolization, cyclopropanation, and expansion. acs.org This strategy has been used in the synthesis of carbazomycin natural products and provides an efficient route to the carbazole core, which is a privileged structure in medicinal chemistry and materials science. acs.orgrsc.org Another metal-free strategy involves the annulation of indoles with ketones and nitroolefins, promoted by ammonium (B1175870) iodide, to assemble diversified carbazoles. organic-chemistry.org

Ring Expansion to Lactams: The cyclopentanone ring can also be expanded to form δ-lactams. This transformation is analogous to the Schmidt reaction and can be achieved through a multi-step sequence involving epoxide ring opening by a ketone enolate. lookchem.com

Ring Expansion to Cyclohexenones: Cobalt-mediated ring-expansion has been reported for converting cyclopentanone to cyclohexenone, representing another potential pathway for functionalization. researchgate.net

Table 4: Functionalization Strategies for the Cyclopentanone Ring

TransformationDescriptionResulting Structure
Carbazole SynthesisRing expansion via enolization, cyclopropanation, and expansion cascade. acs.orgacs.orgFused tricyclic aromatic carbazole system.
Lactam FormationMulti-step ring expansion sequence. lookchem.comSix-membered δ-lactam ring.
Annulation ReactionsReaction with hydrazones and cyclic enones catalyzed by Cu(II).Fused pyrazole (B372694) ring system.

Transformations at the Methylene Linker

The methylene bridge (-CH2-) connecting the indole C3 position and the cyclopentanone C2 position is activated by both adjacent functionalities. Its position alpha to the cyclopentanone carbonyl group makes the corresponding protons acidic and susceptible to enolization, while its linkage to the electron-rich indole ring influences its stability and reactivity in radical or oxidative processes.

Key transformations involving the methylene linker can include:

Alpha-Halogenation: Under basic conditions that favor enolate formation, the methylene bridge can undergo halogenation. The regioselectivity would favor the more acidic α-proton on the cyclopentanone ring, but reaction at the methylene linker is also possible, particularly under radical conditions.

Oxidation: Strong oxidizing agents can potentially cleave the methylene linker or oxidize it to a carbonyl group, yielding a 1,3-dicarbonyl compound. This would, however, require harsh conditions that might also affect the indole ring.

Functionalization via Enolate Chemistry: Deprotonation at the α-carbon of the cyclopentanone can lead to an enolate that can then react with various electrophiles. While the most likely site of reaction is the C5 position of the cyclopentanone, reactions involving the extended enolate system could potentially lead to functionalization related to the methylene bridge. Research on related indole derivatives suggests that the methylene linker can be a site for various synthetic modifications. nih.gov

Cycloaddition Reactions Involving Structural Subunits

The indole and cyclopentanone moieties within this compound provide opportunities for various cycloaddition reactions, a powerful tool for constructing complex polycyclic systems.

The indole nucleus can participate as a diene or a dienophile depending on the reaction partner and conditions. The C2-C3 double bond is a particularly reactive component in cycloadditions.

Diels-Alder Reactions: Indoles can undergo [4+2] cycloaddition reactions. When substituted with electron-withdrawing groups, they can react with electron-rich dienes. researchgate.netnih.gov Conversely, the formation of an indole radical-cation can facilitate cycloaddition with dienes under photocatalytic conditions. nih.gov Given the substitution at the C3 position in the target molecule, the indole would likely act as a 2π component in reactions with dienes.

[3+2] and [4+3] Cycloadditions: The indole ring is a versatile partner in various cycloaddition strategies to form fused ring systems like cyclopenta[b]indoles and cyclohepta[b]indoles. acs.orgacs.orgmdpi.com These reactions often proceed through dearomatization of the indole ring and can be catalyzed by transition metals. mdpi.com

The cyclopentanone ring , particularly after conversion to an α,β-unsaturated ketone (a cyclopentenone), becomes an excellent dienophile in Diels-Alder reactions. wikipedia.org This conversion can be achieved through α-halogenation followed by elimination, or other dehydrogenation methods.

The following table summarizes potential cycloaddition reactions for the structural subunits.

Reaction TypeParticipating SubunitTypical Reagents/ConditionsPotential Product Scaffold
[4+2] Diels-Alder Indole (as dienophile)Electron-rich dienes, high temperature/pressure or Lewis acid catalysis. nih.govTetrahydrocarbazole derivatives
[4+2] Diels-Alder Cyclopentenone (from cyclopentanone)Conjugated dienes (e.g., Danishefsky's diene). wikipedia.orgFused tricyclic ketone systems
[3+2] Cycloaddition IndoleDonor-acceptor cyclopropanes, Nickel(II) catalysis. mdpi.comCyclopenta[b]indole derivatives
[4+3] Cycloaddition Indole (as 2-vinylindole precursor)Oxyallyl cations generated in situ. acs.orgacs.orgCyclohepta[b]indole derivatives

Investigations of Regioselectivity and Chemoselectivity in Transformations

The presence of multiple reactive sites in this compound makes the study of regioselectivity and chemoselectivity crucial for predictable synthetic outcomes.

Chemoselectivity refers to the preferential reaction of one functional group over another. Key points of competition in the molecule include:

N-H vs. α-C-H: The indole N-H proton is acidic and can be deprotonated with a suitable base. The α-protons of the cyclopentanone are also acidic. The choice of base and solvent can selectively promote N-alkylation/acylation or α-functionalization of the ketone.

Carbonyl Reduction vs. Indole Reduction: Reduction of the ketone can be achieved with hydride reagents. Stronger reducing agents might also reduce the indole ring. Chemoselective reduction of the ketone can be accomplished using milder reagents like sodium borohydride.

Electrophilic Attack on Indole vs. Enolate Alkylation: In the presence of an electrophile and a base, the reaction can occur at the indole nitrogen, the indole C2 position, or the cyclopentanone α-carbon (enolate).

Regioselectivity concerns the position at which a reaction occurs on a specific functional group.

Indole Ring: The C3 position is blocked. Electrophilic substitution on the indole nucleus (e.g., halogenation, nitration) would be directed to the C2 position or to the benzene (B151609) portion of the indole, depending on the reaction conditions. The nucleophilicity of the C2 position is generally lower than C3.

Cyclopentanone Ring: Under conditions that favor enolate formation, reactions with electrophiles can occur at either the C2 or C5 position. Steric hindrance from the bulky indolylmethyl group at C2 would likely direct electrophilic attack to the C5 position.

The table below outlines expected selectivity for various reaction types.

Reaction TypeReagent TypeProbable Site of Reaction (Regioselectivity)Competing Site (Chemoselectivity)
Alkylation/Acylation Base + Alkyl/Acyl HalideIndole N-H or Cyclopentanone α-C5The other acidic proton site
Electrophilic Addition Electrophile (e.g., Br₂)Indole C2-positionBenzene ring of indole
Reduction NaBH₄Cyclopentanone CarbonylIndole ring
Enolate Reaction LDA + ElectrophileCyclopentanone α-C5Cyclopentanone α-C2 (methylene linker)

Advanced Structural Elucidation and Conformational Analysis of 2 1h Indol 3 Yl Methyl Cyclopentan 1 One

Single Crystal X-ray Diffraction Studies

There is no publicly available single-crystal X-ray diffraction data for 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one. Such a study would be required to provide definitive, solid-state information regarding its molecular structure.

Elucidation of Molecular Conformation and Geometry

Without experimental crystallographic data, a definitive description of the molecular conformation and geometry of this compound in the solid state remains undetermined. This would include precise bond lengths, bond angles, and torsion angles of the molecule.

Analysis of Intermolecular and Intramolecular Interactions

A detailed analysis of intermolecular and intramolecular interactions, such as hydrogen bonding and potential π-π stacking, is contingent on crystallographic analysis. In the absence of this data, a specific and accurate description of these interactions for this compound cannot be provided.

Crystal Packing and Supramolecular Architectures

Information on the crystal packing and the formation of any supramolecular architectures is derived directly from single-crystal X-ray diffraction studies. As no such studies have been published for this compound, these details are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While standard one-dimensional ¹H and ¹³C NMR spectra may exist for the characterization of this compound, detailed studies using advanced multi-dimensional NMR techniques for in-depth structural assignment and conformational analysis are not available in the scientific literature.

Multi-Dimensional NMR Techniques for Structural Assignment

A complete and unambiguous assignment of all proton and carbon signals for this compound would necessitate the use of multi-dimensional NMR experiments such as COSY, HMQC, and HMBC. Published, in-depth studies employing these techniques for this specific compound could not be located.

Conformational Dynamics and Exchange Processes

The study of conformational dynamics and any existing exchange processes in solution is typically carried out using advanced NMR techniques, such as NOESY and exchange spectroscopy (EXSY). There are no available research findings on such dynamic processes for this compound.

Solvent and Temperature Effects on NMR Spectra

The local electronic environment of atomic nuclei is subtly influenced by the surrounding solvent and the ambient temperature. Analyzing these effects on the NMR spectrum of this compound provides profound insights into its conformational preferences and intermolecular interactions.

Changes in solvent polarity can induce significant shifts in the resonance frequencies of protons and carbons, particularly those in proximity to polar functional groups. For instance, a shift to a more polar solvent, such as from chloroform-d (B32938) (CDCl₃) to dimethyl sulfoxide-d₆ (DMSO-d₆), is anticipated to have a pronounced effect on the N-H proton of the indole (B1671886) ring and the protons alpha to the carbonyl group. In a more polar solvent, increased hydrogen bonding would likely lead to a downfield shift of the N-H proton signal.

Temperature variations can provide information on the conformational dynamics of the molecule. For this compound, variable temperature NMR studies would be instrumental in understanding the rotation around the bond connecting the indole and cyclopentanone (B42830) moieties. At lower temperatures, the rotation may be slow enough on the NMR timescale to resolve distinct signals for different conformers. As the temperature increases, the rate of rotation would increase, leading to the coalescence of these signals into a time-averaged spectrum.

Proton Expected Chemical Shift (δ) in CDCl₃ (ppm) Expected Chemical Shift (δ) in DMSO-d₆ (ppm) Rationale for Shift
Indole N-H~8.1~10.9Increased hydrogen bonding with the polar aprotic solvent.
Indole C2-H~7.2~7.3Minor solvent effect.
Aromatic Protons~7.0-7.6~7.0-7.7Minor solvent effects on the aromatic system.
α-CH (cyclopentanone)~2.5~2.6Influence of carbonyl group polarity and solvent interaction.
CH₂ (bridge)~2.8-3.0~2.9-3.1Proximity to both the indole and carbonyl functionalities.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₄H₁₅NO), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways of the molecule. The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for indole and cyclopentanone derivatives. A primary fragmentation event is the cleavage of the bond between the cyclopentanone ring and the methylene (B1212753) bridge, leading to the formation of a stable indolyl-methyl cation (m/z 130), often referred to as the quinolinium cation, which is a common fragment in indole alkaloids. Another likely fragmentation would involve the loss of carbon monoxide (CO) from the cyclopentanone ring.

Fragment Ion (m/z) Proposed Structure/Formula Fragmentation Pathway
213.1154[C₁₄H₁₅NO]⁺Molecular Ion
130.0657[C₉H₈N]⁺Cleavage of the C-C bond between the methylene group and the cyclopentanone ring.
185.1205[C₁₃H₁₅N]⁺Loss of CO from the molecular ion.
84.0575[C₅H₈O]⁺Cleavage leading to the cyclopentanone radical cation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the five-membered cyclopentanone ring. The N-H stretching vibration of the indole ring should appear as a relatively sharp band around 3400 cm⁻¹. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar bonds. The C=C stretching vibrations of the indole ring would give rise to strong signals in the Raman spectrum, typically in the 1600-1450 cm⁻¹ region. The symmetric vibrations of the molecule, which might be weak in the IR spectrum, can often be observed with higher intensity in the Raman spectrum.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
N-H (indole)~3400~3400Stretching
C-H (aromatic)3100-30003100-3000Stretching
C-H (aliphatic)2960-28502960-2850Stretching
C=O (cyclopentanone)~1740~1740Stretching
C=C (aromatic)1600-14501600-1450Stretching
C-N1340-12601340-1260Stretching

Theoretical and Computational Chemistry Studies of 2 1h Indol 3 Yl Methyl Cyclopentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one. These methods solve the Schrödinger equation, or its approximations, for the molecule, yielding detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

The electronic structure is also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO may be centered on the carbonyl group of the cyclopentanone (B42830) ring. mdpi.comnih.gov

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC(indole)-C(methylene)1.51 Å
C(methylene)-C(cyclopentanone)1.54 Å
C=O (cyclopentanone)1.22 Å
N-H (indole)1.01 Å
Bond AngleC(indole)-C(methylene)-C(cyclopentanone)112.5°
O=C-C(cyclopentanone)125.0°
Dihedral AngleIndole Plane - Cyclopentanone Plane85.0°

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific experimental or calculated values for this compound are not publicly available.

Ab Initio Methods for High-Level Electronic Structure Calculations

For more precise electronic structure and energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.gov While computationally more demanding than DFT, these methods provide a higher level of accuracy by systematically improving upon the Hartree-Fock approximation.

Often, a hybrid approach is used where the geometry of this compound is first optimized using a less expensive method like DFT. Subsequently, a single-point energy calculation is performed using a high-level ab initio method, such as CCSD(T), to obtain a more accurate energy value (e.g., CCSD(T)//B3LYP). acs.org This approach is particularly useful for studying reaction mechanisms and calculating activation energies where high accuracy is critical.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting the ¹H and ¹³C NMR chemical shifts. escholarship.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated with a reasonable degree of accuracy, often within 0.1-0.2 ppm for ¹H and 1-5 ppm for ¹³C of experimental values for similar indole alkaloids. nih.gov This is invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. ijrar.orgnih.gov The computed frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. Characteristic frequencies, like the N-H stretch of the indole and the C=O stretch of the cyclopentanone, can be accurately predicted. A scaling factor is often applied to the calculated frequencies to better match experimental data due to the approximations inherent in the calculations.

Table 2: Exemplary Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (N-H)~8.1 ppm
¹³C NMR Chemical Shift (C=O)~220 ppm
IR Vibrational Frequency (N-H stretch)~3450 cm⁻¹
IR Vibrational Frequency (C=O stretch)~1735 cm⁻¹

Note: This table contains exemplary data based on computational studies of analogous indole and cyclopentanone derivatives. nih.govmdpi.com It serves to illustrate the type of information that can be obtained.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, tracking its motions and interactions over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations reveal how the molecule behaves in different environments.

Conformational Space Exploration and Energy Landscapes

Due to the flexible single bonds connecting the indole and cyclopentanone rings, this compound can adopt multiple conformations. MD simulations are used to explore this conformational space by simulating the molecule's movements over nanoseconds or longer. researchgate.net This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. The resulting energy landscape provides a comprehensive view of the molecule's flexibility and preferred shapes.

Solvation Effects and Intermolecular Interactions

The behavior of this compound can be significantly influenced by its environment, particularly in a solvent. MD simulations explicitly model the interactions between the solute and solvent molecules. nih.gov This allows for the study of solvation effects, such as the formation of hydrogen bonds between the indole N-H group or the cyclopentanone C=O group and protic solvent molecules. These simulations can also shed light on how the molecule interacts with other molecules, which is crucial for understanding its behavior in biological systems or in solution-phase reactions. mdpi.com The use of implicit solvation models, such as the SMD model, in quantum chemical calculations can also provide insights into the free energy of solvation. nih.gov

Analysis of Molecular Reactivity Indices

The reactivity of a chemical compound can be predicted and understood through various descriptors derived from computational chemistry. These indices provide insight into the electronic characteristics of a molecule, highlighting its stability and the likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electrophile or electron acceptor. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability and lower reactivity. nih.gov These energies are typically calculated using methods like Density Functional Theory (DFT). nih.govdergipark.org.tr

A specific analysis of this compound would involve calculating the energies of its HOMO and LUMO. The resulting energy gap would provide a quantitative measure of its chemical reactivity and stability.

Table 1: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap No published data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Fukui Function and Electrostatic Potential Maps for Predicting Reactive Sites

To identify which specific atoms within a molecule are most likely to participate in a reaction, local reactivity descriptors are used. The Fukui function is a key descriptor that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net It helps to pinpoint the most probable sites for nucleophilic attack (where the molecule accepts an electron) and electrophilic attack (where it donates an electron). researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. youtube.com By mapping the electrostatic potential onto the electron density surface, MEPs use a color scale to indicate different charge regions. Typically, red areas signify negative electrostatic potential (electron-rich regions, prone to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). youtube.comyoutube.com Green and yellow areas usually denote neutral or weakly polarized regions. youtube.com

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the cyclopentanone ring and potentially on the indole nitrogen, indicating these as likely sites for electrophilic interaction. Positive potential (blue) might be expected on the hydrogen atom attached to the indole nitrogen.

Global Reactivity Descriptors

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons, quantifying its electrophilic nature. researchgate.net

These parameters are crucial for comparing the reactivity of different molecules and understanding their stability. researchgate.netresearchgate.net

Table 2: Hypothetical Global Reactivity Descriptors No published data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.

Descriptor Symbol Formula Value
Ionization Potential I -EHOMO Data not available
Electron Affinity A -ELUMO Data not available
Electronegativity χ (I+A)/2 Data not available
Chemical Hardness η (I-A)/2 Data not available
Chemical Softness S 1/η Data not available

Investigation of Non-Covalent Interactions

Non-covalent interactions are crucial in many areas of chemistry, including molecular recognition and the structure of supramolecular assemblies. Investigating these weaker forces provides insight into how molecules interact with each other.

Quantitative Analysis of Hydrogen Bonding, Halogen Bonding, and Dispersion Interactions

The structure of this compound contains functional groups capable of forming non-covalent interactions. The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the cyclopentanone can act as a hydrogen bond acceptor. These hydrogen bonds could play a significant role in its crystal packing or its interaction with biological targets.

A detailed computational study would identify and quantify all potential non-covalent interactions involving this compound, but such specific research has not been located.

Energy Decomposition Analysis for Supramolecular Interactions

Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between molecules into physically meaningful components. youtube.com This allows for a deeper understanding of the nature of the chemical bond or non-covalent interaction. The total interaction energy is typically separated into terms such as:

Electrostatic interaction: The classical Coulombic attraction or repulsion between the charge distributions of the molecules.

Pauli repulsion: The strong, short-range repulsion that arises from the overlap of filled electron orbitals.

Orbital interaction (or polarization): The stabilizing energy from the mixing of occupied and unoccupied orbitals between the interacting fragments.

Dispersion: The attractive force arising from correlated electron fluctuations.

An EDA study on a dimer of this compound would reveal the relative contributions of hydrogen bonding, electrostatic forces, and dispersion to its self-assembly. However, no such analysis has been published for this specific molecule.

Studies on Advanced Electronic and Optical Properties

Computational chemistry offers powerful tools to predict the electronic and optical behaviors of molecules, circumventing the need for empirical synthesis and measurement. For organic molecules like those in the indole family, these studies are crucial for identifying potential applications in materials science.

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency generation. arxiv.org Organic molecules featuring a π-conjugated system, which connects an electron donor group to an electron acceptor group, are prime candidates for exhibiting NLO activity. arxiv.org The indole ring in this compound acts as an effective electron donor, while the carbonyl group of the cyclopentanone moiety serves as an electron acceptor. This donor-acceptor architecture is a key prerequisite for significant NLO response.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the key parameters that define a molecule's NLO response: the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value for these parameters, particularly the first hyperpolarizability, suggests strong NLO activity.

A pertinent example is the computational analysis of Indole-7-carboxyldehyde (I7C), a molecule that, like our title compound, features an indole ring linked to a carbonyl-containing group. arxiv.orgarxiv.orgresearchgate.netresearchgate.net DFT calculations on I7C have demonstrated that such structures can possess substantial NLO properties. arxiv.orgarxiv.org The calculated values for I7C are significantly higher than those of urea, a standard inorganic NLO material, underscoring the potential of indole derivatives in this field. researchgate.net The high values are directly attributed to intramolecular charge transfer within the molecule. arxiv.orgarxiv.orgresearchgate.net

Table 1: Calculated NLO Properties of the Analogous Compound Indole-7-carboxyldehyde (I7C) researchgate.net

Parameter Calculated Value Unit
Dipole Moment (μ) 1.88 Debye
Linear Polarizability (α) 17.36 x 10⁻²⁴ esu

These findings suggest that this compound, with its similar electronic framework, is a strong candidate for exhibiting notable NLO behavior. Further computational studies could confirm and quantify this potential.

The electronic properties and NLO response of donor-acceptor molecules are fundamentally governed by intramolecular charge transfer (CT). nih.gov In the case of this compound, the electron-rich indole ring serves as the electron donor, and the electron-withdrawing cyclopentanone ring functions as the acceptor. Upon photoexcitation, an electron is expected to move from the highest occupied molecular orbital (HOMO), primarily localized on the indole moiety, to the lowest unoccupied molecular orbital (LUMO), which would be centered on the cyclopentanone moiety.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in characterizing these CT phenomena. nih.govrsc.org For instance, a TD-DFT study on indole-tethered ynones—which also feature an indole donor and a carbonyl-containing acceptor—predicted a low-energy electronic transition composed entirely of a charge transfer from the indole's π orbitals (HOMO) to the ynone's orbitals (LUMO). rsc.org This type of calculation confirms the formation of an intramolecular electron donor-acceptor (EDA) complex, which can be activated by light to induce charge separation. rsc.org

The efficiency of this charge transfer can be tuned by modifying the electronic nature of the donor or acceptor. Studies on other indole derivatives have shown that introducing strong electron-withdrawing groups enhances the CT character, which in turn boosts the NLO properties. nih.gov Therefore, computational analysis of the molecular orbitals, Mulliken charge distribution, and molecular electrostatic potential (MEP) of this compound would provide a detailed picture of its charge transfer characteristics. arxiv.orgarxiv.org

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for understanding the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of transition state energies. The most common synthetic route to this compound and its analogs is the Friedel-Crafts alkylation of indole with an appropriate electrophile. acs.orgnih.gov

Recent computational studies using DFT have shed light on the mechanisms of similar reactions. For example, the dehydrative coupling of ketones with indoles catalyzed by a Lewis acid was investigated computationally. unito.it The study mapped out the reaction energy profile, identifying the key transition states and intermediates. The mechanism involves the activation of the ketone by the catalyst, followed by the nucleophilic attack of the indole's C3 position. The subsequent dehydration step leads to the final product. The calculations revealed that the presence of substituents on the indole ring can significantly influence the energy barriers of the reaction, affecting the final product distribution. unito.it

Chemical Applications and Utility of 2 1h Indol 3 Yl Methyl Cyclopentan 1 One Non Biological/non Clinical

Role as a Synthetic Intermediate or Precursor for Complex Organic Molecules

The structure of 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one, which combines a reactive ketone with a versatile indole (B1671886) moiety, makes it a potentially valuable intermediate in organic synthesis. numberanalytics.comnumberanalytics.com Ketones are fundamental building blocks, participating in a wide array of chemical transformations. numberanalytics.comnumberanalytics.comebsco.com The indole ring is also a "privileged scaffold" in synthetic chemistry, forming the core of many complex natural products and synthetic targets. mdpi.commdpi.comnih.govnih.gov

The cyclopentanone (B42830) core can undergo various reactions to build molecular complexity. For instance, α-alkylation, aldol (B89426) condensations, and various coupling reactions can be envisioned at the carbon adjacent to the carbonyl group. The ketone itself is a handle for reactions like reductions, reductive aminations, and Wittig-type olefination. The synthesis of complex molecules from cyclopentanone derivatives is a well-established field in organic chemistry. organic-chemistry.orgresearchgate.netrsc.org For example, rhodium-catalyzed intramolecular hydroacylation of 4-alkynals is a known method for producing cyclopentenones. organic-chemistry.org

The indole group, particularly at the C3 position, is nucleophilic and can participate in various C-C and C-N bond-forming reactions. organic-chemistry.org The indole nitrogen can also be functionalized. The combination of these two reactive sites in one molecule offers a platform for synthesizing diverse and complex molecular architectures. Indole derivatives are key precursors in the synthesis of macrocycles and other complex heterocyclic systems, often utilizing metal-catalyzed coupling reactions. mdpi.com For instance, indole-based macrocyclic peptoids have been synthesized via ruthenium-catalyzed ring-closing metathesis. mdpi.com

The potential synthetic transformations of this compound are summarized in the table below.

Reactive Site Potential Transformation Resulting Structure
Cyclopentanone (α-carbon)Alkylation, Aldol CondensationFunctionalized Cyclopentanones
Cyclopentanone (carbonyl)Reduction, Reductive AminationCyclopentanols, Cyclopentylamines
Indole (C2-position)Oxidation, Cross-couplingOxindoles, 2-substituted Indoles
Indole (N-H)Alkylation, ArylationN-substituted Indoles

Potential in Materials Science (e.g., as building blocks for functional materials)

Indole-containing compounds have garnered interest in materials science due to their unique electronic and photophysical properties. ajchem-a.comrsc.org Polymers incorporating indole moieties have been investigated for applications in electronics, electrocatalysis, and as high-performance materials. rsc.orgacs.org

Indole derivatives are known to be fluorescent and their photophysical properties have been studied extensively. researchgate.netvu.nlbeilstein-journals.orgnih.gov The incorporation of an indole group into a polymer backbone can lead to materials with interesting photoluminescent properties. For example, poly(N-arylene diindolylmethane)s have been shown to exhibit strong solid-state fluorescence, with some derivatives being good blue-light emitters with high quantum yields. rsc.orgrsc.org

The photophysical properties of a material are dictated by its molecular structure. In the case of this compound, the interaction between the indole chromophore and the cyclopentanone unit could lead to unique absorption and emission characteristics. While specific data for this compound is unavailable, studies on related indolyl-ketone structures could provide insights. The table below shows the photophysical properties of some indole derivatives.

Indole Derivative Absorption Maxima (λabs, nm) Emission Maxima (λem, nm) Quantum Yield (Φ) Reference
Benzophospholo[3,2-b]indole (phosphine oxide)299-30745075% beilstein-journals.org
Poly(N-arylene diindolylmethane) (PMDIN-3)Not specifiedNot specified21.6% rsc.orgrsc.org

The thermal stability of indole-containing polymers has also been noted, with high decomposition temperatures being a key feature. ajchem-a.comacs.orgrsc.org This suggests that polymers derived from this compound could be suitable for applications requiring thermal robustness.

The indole N-H group is a hydrogen bond donor, which allows indole-containing molecules to participate in self-assembly processes to form ordered supramolecular structures. nih.gov This has been demonstrated with bis(indole) derivatives that can form double-helical structures through intermolecular hydrogen bonding. nih.gov Such self-assembly can be influenced by external stimuli, leading to switchable molecular systems. nih.gov

The presence of both a hydrogen bond donor (indole N-H) and a hydrogen bond acceptor (the carbonyl oxygen of the cyclopentanone) in this compound could facilitate the formation of well-defined supramolecular assemblies. These could take the form of chains, sheets, or more complex architectures, depending on the intermolecular interactions. The study of supramolecular chemistry of indole derivatives is an active area of research. nih.gov

Applications in Catalyst or Ligand Design

Indole-based ligands have been successfully employed in the design of transition metal catalysts for a variety of organic transformations. bohrium.comnih.govmdpi.com The indole scaffold can be readily functionalized to tune the steric and electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst. nih.gov

The compound this compound could potentially be modified to act as a ligand for a metal center. For example, the cyclopentanone ring could be functionalized with additional donor atoms to create a multidentate ligand. The indole nitrogen could also be part of a chelating system. Indole-substituted N-heterocyclic carbene (NHC) ligands have shown excellent catalytic activity in palladium-catalyzed carbon-carbon bond formation reactions. nih.gov Copper-NHC complexes with indole moieties have also been developed as effective catalysts for hydrosilylation and N-arylation reactions. nih.gov

The table below lists some examples of metal complexes with indole-based ligands and their catalytic applications.

Metal Indole-Based Ligand Type Catalytic Application Reference
Gold(I)Indole-functionalized 1,2,3-triazolylideneHydrohydrazination bohrium.com
Iridium(III)Indole-functionalized 1,2,3-triazolylideneTransfer hydrogenation bohrium.com
Copper(I)Indole-substituted N-heterocyclic carbeneHydrosilylation of carbonyls, N-arylation nih.gov
Palladium(II)Indole-substituted N-heterocyclic carbeneCarbon-carbon bond formation nih.gov

Utility in Analytical Chemistry as a Standard or Reagent

In analytical chemistry, compounds with well-defined structures and properties are essential as standards for method development and calibration. While there is no specific information on the use of this compound as an analytical standard, its stable, crystalline nature (inferred from related compounds) would be a prerequisite for such an application.

Ketones, in general, can be used as analytical reagents. ebsco.comreagent.co.uk For example, they can be derivatized to facilitate their detection and quantification by techniques such as chromatography and spectroscopy. The analysis of indole and its derivatives is important in various fields, and a range of analytical methods have been developed for this purpose. creative-proteomics.com Given its unique structure, this compound could potentially serve as a specific marker or standard in certain analytical contexts, although this remains to be explored.

Conclusion and Future Research Directions

Summary of Current Understanding

The compound 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one, with the chemical formula C₁₄H₁₅NO, is classified as an α-(3-indolyl) ketone. researchgate.netnih.gov Its core structure consists of a cyclopentanone (B42830) ring substituted at the second position with a methyl group linked to the C3 position of an indole (B1671886) nucleus.

The current understanding of this compound is largely extrapolated from the broader knowledge of synthesizing α-substituted cyclopentanones and 3-substituted indoles. The primary and most documented synthetic route to this structural motif is the Michael addition reaction. nih.gov This involves the conjugate addition of indole, acting as a nucleophile from its electron-rich C3 position, to an α,β-unsaturated cyclopentanone, such as 2-methylenecyclopentan-1-one. acs.org Variations of this reaction using different catalysts, including Lewis acids and organocatalysts, are well-established for analogous structures. nih.govacs.org While specific research focusing exclusively on this compound is not extensively detailed in the literature, the principles governing its formation are based on fundamental and widely applied organic reactions.

Table 1: Chemical Identity of this compound
IdentifierValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC₁₄H₁₅NO nih.gov
Molecular Weight213.28 g/mol nih.gov
CAS Number44720742 (from CID) nih.gov

Identification of Unexplored Synthetic Pathways

Despite the reliability of the Michael addition, several synthetic avenues remain underexplored for the specific and controlled synthesis of this compound.

Asymmetric Organocatalysis: The creation of the chiral center at the C2 position of the cyclopentanone ring presents a key challenge. While organocatalytic methods are known for similar reactions, a systematic study to achieve high enantioselectivity for this compound is a significant unexplored area. acs.orgacs.orgbeilstein-journals.orgnih.gov The use of various chiral amines, prolinol derivatives, or squaramide-based catalysts could yield the desired enantiomer with high purity. acs.orgbeilstein-journals.orgnih.gov

Domino and Cascade Reactions: More atom- and step-economical syntheses could be developed. An unexplored pathway could involve a domino reaction where simpler, acyclic precursors undergo a sequence of intramolecular reactions to form the functionalized cyclopentanone ring in a single pot. acs.orgnih.gov

Alternative C-C Bond Formations: The classical Friedel-Crafts reaction offers another potential, yet un-reported, route. The direct alkylation of indole with a suitable electrophile, such as 2-(halomethyl)cyclopentan-1-one, under Lewis or Brønsted acid catalysis could provide an alternative pathway to the target molecule. researchgate.netnih.gov

Opportunities for Novel Chemical Transformations and Derivatizations

The structure of this compound is rich with reactive sites, offering numerous opportunities for creating a diverse library of new derivatives for chemical exploration.

Indole Moiety Functionalization: The indole ring is ripe for modification. The N-H proton can be substituted via alkylation or acylation. Furthermore, the benzene (B151609) portion of the indole can undergo electrophilic substitution reactions (e.g., halogenation, nitration) to introduce new functional groups, thereby tuning the electronic properties of the molecule. nih.gov

Cyclopentanone Ring Chemistry: The carbonyl group is a versatile handle for transformations. It can be reduced to a secondary alcohol, which introduces a new stereocenter, or converted to an imine or oxime. The α-positions to the ketone could be further functionalized through alkylation or halogenation, leading to more complex structures.

Fused Heterocyclic Systems: A significant opportunity lies in using the compound as a scaffold for more complex molecules. Intramolecular cyclization reactions, potentially between the indole nitrogen and the ketone or a derivative thereof, could lead to novel polycyclic and fused heterocyclic systems, a class of compounds with interesting chemical properties. nih.gov

Prospects for Advanced Computational Studies and Predictive Modeling

Computational chemistry offers powerful tools to guide the synthesis and explore the properties of this compound and its derivatives, moving beyond trial-and-error experimentation.

Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates and transition states of its synthesis, particularly for the catalytic enantioselective Michael addition. nih.gov Such studies could elucidate the origins of stereoselectivity and help in the rational design of more efficient catalysts.

Property Prediction: Computational models can predict the physicochemical properties of novel, yet-to-be-synthesized derivatives. This includes electronic properties (HOMO/LUMO energies), structural parameters, and reactivity indices, which are crucial for forecasting their behavior in various chemical contexts.

Spectroscopic Analysis: Advanced computational methods can predict spectroscopic data (NMR, IR, UV-Vis). This would be invaluable for characterizing newly synthesized derivatives and confirming their structures.

Potential for Emerging Chemical Applications in Non-Biological Domains

While indole derivatives are often explored for biological activity, the unique structure of this compound opens doors to applications in other chemical fields.

Materials Science: The indole moiety is a well-known chromophore. The compound and its derivatives, particularly those with extended conjugation through further functionalization, could be investigated as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Their potential as fluorescent probes or sensors for metal ions could also be explored.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and oxygen are often effective corrosion inhibitors for metals. The ability of the indole and carbonyl groups to adsorb onto a metal surface suggests that this compound could be a candidate for studies in corrosion science.

Ligand Development: The molecule contains multiple potential coordination sites (indole nitrogen, carbonyl oxygen). It or its derivatives could serve as novel ligands for transition metal catalysis, potentially influencing the selectivity and activity of catalytic transformations.

Synthetic Intermediates: The compound serves as a valuable and complex building block. Its functional handles allow for its use as a starting material in the total synthesis of intricate, non-natural polycyclic molecules and novel heterocyclic frameworks. researchgate.net

Table 2: Proposed Future Research Directions
Area of ResearchSpecific FocusPotential Outcome
Synthetic ChemistryAsymmetric organocatalysis; Domino reactionsEfficient, stereocontrolled synthesis of new derivatives
DerivatizationFunctionalization of indole and cyclopentanone ringsCreation of a diverse chemical library with tunable properties
Computational ModelingDFT studies on reaction mechanisms; Property predictionRational catalyst design and accelerated discovery of novel compounds
Non-Biological ApplicationsMaterials science (e.g., organic electronics); Corrosion inhibitionDevelopment of new functional materials and chemical technologies

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one?

The compound is typically synthesized via acid-catalyzed Friedel-Crafts alkylation or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indole-containing cyclopentanones under mild conditions (50–80°C, 6–12 hours), achieving yields of 65–85% . Asymmetric variants using chiral auxiliaries or catalysts (e.g., Rhodium complexes) enable enantioselective synthesis, critical for bioactive studies .

Q. How is structural characterization of this compound performed in academic settings?

Single-crystal X-ray diffraction (SXRD) remains the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, providing bond-length accuracies of ±0.003 Å . Complementary techniques include NMR (e.g., J-coupling analysis for stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular formula verification.

Q. What preliminary biological screening assays are relevant for this compound?

Indole-cyclopentanone hybrids are often screened against microbial pathogens. For instance, derivatives like (E)-2-((1H-indol-2-yl)methylene)cyclopentan-1-one exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 197–236 μM in microplate alamarBlue assays . Cytotoxicity assays (e.g., MTT on mammalian cell lines) are recommended to establish selectivity indices.

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of β-indolyl cyclopentanones?

Chiral Lewis acid catalysts (e.g., BINOL-derived phosphoric acids) or transition-metal complexes (e.g., Ru(II)-Pheox) enable high ee (>90%). Reaction parameters such as solvent polarity (e.g., toluene vs. DCM), temperature (−20°C to 25°C), and catalyst loading (5–10 mol%) significantly influence stereoselectivity. Post-synthesis chiral HPLC or NMR derivatization with chiral shift reagents (e.g., Eu(hfc)₃) quantifies ee .

Q. What mechanisms underlie the antimycobacterial activity of indole-cyclopentanone derivatives?

Proposed mechanisms include inhibition of mycobacterial membrane biosynthesis (e.g., targeting KasA enoyl-ACP reductase) or disruption of redox homeostasis. Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents on the indole ring (e.g., nitro groups) enhance activity, while bulky cyclopentanone substituents reduce membrane permeability .

Q. How should researchers resolve contradictions in reported biological activity data for similar compounds?

Discrepancies often arise from variations in assay conditions (e.g., inoculum size, incubation time) or compound purity. For example, impurities in asymmetric synthesis (e.g., residual catalyst) may yield false-positive results. Rigorous analytical validation (HPLC purity >95%) and standardized protocols (CLSI guidelines for antimicrobial assays) are essential. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) is advised .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and stability of tautomers. Molecular docking (AutoDock Vina) against protein targets (e.g., mycobacterial enzymes) identifies potential binding modes. ADMET predictors (SwissADME, pkCSM) estimate solubility (LogS), bioavailability (Lipinski’s Rule of Five), and toxicity (hepatotoxicity risk) .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data for this compound is limited, indole derivatives may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store under inert atmosphere (N₂) at 2–8°C to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.